Benzhydryl-hydrazine

Vue d'ensemble

Description

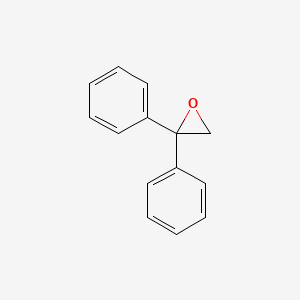

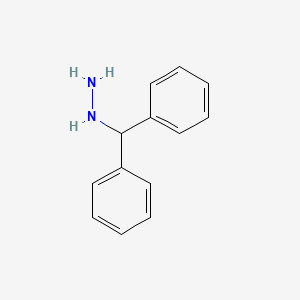

Benzhydryl compounds are a group of organic compounds whose parent structures include diphenylmethane (which is two benzene rings connected by a single methane), with any number of attached substituents . Benzhydryl-hydrazine would be a derivative of these compounds, with a hydrazine group attached .

Synthesis Analysis

Benzhydryl-hydrazine can be synthesized through a series of reactions. A simple derivatization HPLC-UV method was developed for the analysis of residual trace benzyl halides in drug substances . Another method involves the synthesis of hydrazones by combining suitable aldehydes with hydrazides .

Molecular Structure Analysis

The molecular structure of Benzhydryl-hydrazine can be analyzed using various techniques. For instance, X-ray crystal structure analysis and DFT calculations can be used .

Chemical Reactions Analysis

Benzhydryl-hydrazine, as a hydrazine derivative, can participate in various chemical reactions. For instance, it can be involved in the synthesis of pyrazole derivatives .

Applications De Recherche Scientifique

Anti-Leishmanial Activity

Benzhydryl hydrazine derivatives have demonstrated promising anti-leishmanial properties. Leishmaniasis, caused by protozoan parasites of the genus Leishmania, affects millions of people worldwide. Researchers have synthesized benzhydryl hydrazine analogs and evaluated their efficacy against Leishmania species. These compounds could potentially serve as novel antileishmanial agents, contributing to disease management and control .

Antiviral Applications

Benzhydryl hydrazine derivatives have been investigated for their antiviral activity. Researchers have explored their potential against various viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and influenza. These compounds may inhibit viral replication or entry, making them valuable candidates for antiviral drug development .

Antibacterial Properties

Benzhydryl hydrazine analogs have shown antibacterial effects against both Gram-positive and Gram-negative bacteria. Their mechanism of action involves disrupting bacterial cell membranes or inhibiting essential enzymes. These compounds could contribute to combating antibiotic-resistant strains and improving treatment options .

Anti-Aromatase Activity

Aromatase inhibitors play a crucial role in breast cancer therapy. Benzhydryl hydrazine derivatives have been explored as potential nonsteroidal aromatase inhibitors (NSAIs). By blocking aromatase, they reduce estrogen production, which is essential in hormone-dependent breast cancers. These compounds offer an alternative to existing NSAIs and may enhance treatment outcomes .

Miscellaneous Properties

Beyond the mentioned fields, benzhydryl hydrazine derivatives exhibit other interesting properties:

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

benzhydrylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-15-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13,15H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCQFYCLUGGPPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276459 | |

| Record name | BENZHYDRYL-HYDRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzhydryl-hydrazine | |

CAS RN |

61765-84-2 | |

| Record name | BENZHYDRYL-HYDRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.